4-Bromo-3-(trifluoromethyl)benzofuran
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Overview
Description
4-Bromo-3-(trifluoromethyl)benzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of bromine and trifluoromethyl groups in this compound makes it particularly interesting for various chemical and pharmaceutical applications due to its unique physicochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(trifluoromethyl)benzofuran typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-(trifluoromethyl)benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofurans, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-Bromo-3-(trifluoromethyl)benzofuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential in biological assays and as probes for studying biological systems.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(trifluoromethyl)benzofuran and its derivatives involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. For example, some benzofuran derivatives have been shown to inhibit enzymes or interfere with cellular signaling pathways .
Comparison with Similar Compounds
- 4-Bromo-3-(trifluoromethyl)benzoic acid
- 4-Bromo-α,α,α-trifluorotoluene
- 2-Bromo-5-iodo-(trifluoromethyl)benzene
Uniqueness: 4-Bromo-3-(trifluoromethyl)benzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds .
Properties
Molecular Formula |
C9H4BrF3O |
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Molecular Weight |
265.03 g/mol |
IUPAC Name |
4-bromo-3-(trifluoromethyl)-1-benzofuran |
InChI |
InChI=1S/C9H4BrF3O/c10-6-2-1-3-7-8(6)5(4-14-7)9(11,12)13/h1-4H |
InChI Key |
ITYVGHMUOCTJES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CO2)C(F)(F)F |
Origin of Product |
United States |
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